![molecular formula C14H14N4O B5648350 3-propyl-5-[3-(1H-pyrazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5648350.png)
3-propyl-5-[3-(1H-pyrazol-1-yl)phenyl]-1,2,4-oxadiazole
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Overview
Description
Synthesis Analysis
The synthesis of 3-Propyl-5-[3-(1H-pyrazol-1-yl)phenyl]-1,2,4-oxadiazole and related compounds typically involves cyclization reactions. For example, Rai et al. (2009) synthesized a series of oxadiazoles by cyclizing substituted-benzoic acid N'-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazole-4-carbonyl]-hydrazide using phosphorousoxychloride (Rai et al., 2009). Similarly, a novel series of oxadiazoles with selective COX-2 inhibition and potent anti-inflammatory activity were designed and synthesized by Bansal et al. (2014), highlighting the versatility of the oxadiazole core in medicinal chemistry (Bansal et al., 2014).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic techniques. Ge et al. (2014) utilized IR, (1)H NMR, HRMS, and UV-vis absorption to characterize the structure of novel oxadiazole derivatives (Ge et al., 2014). These techniques provide insights into the electronic properties and molecular geometry, which are crucial for understanding the compound's reactivity and biological activity.
Chemical Reactions and Properties
Oxadiazoles undergo various chemical reactions, contributing to their diverse biological activities. For instance, Li et al. (2009) reported the preparation of pyrazolyl-substituted oxadiazole derivatives, indicating moderate inhibition against HIV-1 PR, showcasing the chemical reactivity of these compounds in synthesizing potential therapeutic agents (Li et al., 2009).
Physical Properties Analysis
The physical properties of oxadiazoles, such as solubility and melting points, are influenced by their molecular structure. The fluorescence spectral characteristics of oxadiazole compounds, as studied by Jiang et al. (2012), provide insights into their photophysical properties, which are relevant for applications in bioimaging and as fluorescence markers (Jiang et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of oxadiazole derivatives are key to their biological efficacy. The study by Faheem (2018) on the pharmacological potential of oxadiazole and pyrazole derivatives underscores the importance of understanding these properties for toxicity assessment and therapeutic applications (Faheem, 2018).
properties
IUPAC Name |
3-propyl-5-(3-pyrazol-1-ylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-2-5-13-16-14(19-17-13)11-6-3-7-12(10-11)18-9-4-8-15-18/h3-4,6-10H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMKURJSIMLQFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=CC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-propyl-5-[3-(1H-pyrazol-1-yl)phenyl]-1,2,4-oxadiazole |
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